Phenyl acetoacetate Phenyl acetoacetate
Brand Name: Vulcanchem
CAS No.: 6864-62-6
VCID: VC3879369
InChI: InChI=1S/C10H10O3/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h2-6H,7H2,1H3
SMILES: CC(=O)CC(=O)OC1=CC=CC=C1
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol

Phenyl acetoacetate

CAS No.: 6864-62-6

Cat. No.: VC3879369

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

Phenyl acetoacetate - 6864-62-6

CAS No. 6864-62-6
Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
IUPAC Name phenyl 3-oxobutanoate
Standard InChI InChI=1S/C10H10O3/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Standard InChI Key PFENPVAFZTUOOM-UHFFFAOYSA-N
SMILES CC(=O)CC(=O)OC1=CC=CC=C1
Canonical SMILES CC(=O)CC(=O)OC1=CC=CC=C1

Phenyl acetoacetate is an organic compound belonging to the class of β-keto esters. It is characterized by the presence of both a phenyl group and an acetoacetate moiety, making it a versatile compound in organic synthesis. The chemical formula for phenyl acetoacetate is C10H10O3, and its CAS number is 6864-62-6 .

Synthesis Methods

Phenyl acetoacetate can be synthesized through the transesterification of methyl acetoacetate with phenol. This reaction typically involves the use of a catalyst like 4-dimethylaminopyridine (DMAP) and a base such as triethylamine. The process is carried out under reflux conditions to ensure complete conversion.

Applications in Organic Synthesis

Phenyl acetoacetate is widely used in organic synthesis due to its ability to form various derivatives. It serves as a building block for the synthesis of complex organic molecules, including biologically active compounds and pharmaceuticals. The compound's unique structure allows it to participate in diverse chemical reactions, making it a valuable tool in the development of new chemical entities.

Biological Activities

Phenyl acetoacetate and its derivatives have shown potential biological activities, including enzyme inhibition, neuroprotective effects, and anti-inflammatory properties. For instance, related compounds like acetoacetate have been shown to inhibit voltage-dependent calcium channels, suggesting potential neuroprotective roles. Additionally, phenyl acetoacetate has been implicated in modulating inflammatory responses through the activation of free fatty acid receptors.

Research Findings

Recent research highlights the versatility of phenyl acetoacetate in various biochemical pathways. It is involved in the catabolic pathways of phenylalanine and phenylacetate in bacteria, demonstrating its role in metabolic processes. Furthermore, derivatives of phenyl acetoacetate have shown promising antimicrobial activity, indicating potential applications in developing new antimicrobial agents.

Data Table: Chemical Reactions of Phenyl Acetoacetate

Reaction TypeReagentsMajor Products
OxidationPotassium permanganate, Chromium trioxidePhenyl acetoacetic acid
ReductionSodium borohydride, Lithium aluminum hydridePhenyl butanediol
SubstitutionAlkyl halides, AminesVarious substituted phenyl acetoacetates

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